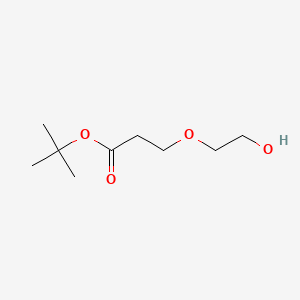

Hydroxy-PEG1-(CH2)2-Boc

描述

Contextualizing Tert-butyl 3-(2-hydroxyethoxy)propanoate within PEG-based Linkers and Protecting Group Strategies

Tert-butyl 3-(2-hydroxyethoxy)propanoate is a member of the broader class of PEG-based linkers. The PEG component, in this case a short monodisperse ethylene (B1197577) glycol unit, imparts favorable properties such as increased water solubility, biocompatibility, and reduced immunogenicity to the molecules it is incorporated into. jenkemusa.comjenkemusa.com These characteristics are highly desirable in therapeutic applications, as they can improve the pharmacokinetic profile of a drug. jenkemusa.com

The compound is specifically a heterobifunctional linker, meaning it possesses two different reactive functional groups. jenkemusa.com This allows for the sequential or orthogonal conjugation of two different molecules. In the case of Tert-butyl 3-(2-hydroxyethoxy)propanoate, the hydroxyl group and the carboxylic acid (protected as a tert-butyl ester) provide two distinct points of attachment.

A cornerstone of its utility lies in the principles of protecting group chemistry. In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butyl ester group serves this purpose, masking the carboxylic acid. This is a key element of an orthogonal protection strategy, where multiple protecting groups can be selectively removed under different conditions without affecting each other. This allows for the precise and controlled assembly of complex molecules. jocpr.com

Significance of the Hydroxyl and tert-Butyl Ester Functionalities in Synthetic Design

The strategic placement of the hydroxyl and tert-butyl ester functionalities in Tert-butyl 3-(2-hydroxyethoxy)propanoate is central to its role in synthetic design.

The terminal hydroxyl group is a versatile primary alcohol that can undergo a wide range of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution. nih.gov This allows for the introduction of a variety of other functional groups, such as azides or alkynes for use in "click chemistry," amines for amide bond formation, or thiols for maleimide (B117702) chemistry. nih.gov This flexibility is crucial for attaching the linker to a diverse array of biomolecules or surfaces.

The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions, including basic and nucleophilic environments. However, it can be selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acid. chemicalbook.com This acid-lability is a key feature, as it allows for deprotection without disturbing other acid-sensitive functional groups that may be present in the molecule. The free carboxylic acid can then be activated and coupled with an amine-containing molecule to form a stable amide bond, a common linkage in bioconjugates. chemicalbook.com

The interplay between these two functionalities allows for a directed and controlled synthetic sequence. For instance, the hydroxyl group can be modified first, and then the tert-butyl ester can be deprotected at a later stage to attach a second molecule.

Overview of Research Trajectories and Potential Applications of Tert-butyl 3-(2-hydroxyethoxy)propanoate

Research involving Tert-butyl 3-(2-hydroxyethoxy)propanoate is primarily focused on its application as a linker in the development of targeted therapeutics. Two of the most prominent areas are:

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov Tert-butyl 3-(2-hydroxyethoxy)propanoate is an ideal building block for the linker component of PROTACs, connecting the target protein-binding ligand to the E3 ligase-binding ligand. The PEG spacer helps to optimize the distance and orientation between the two ligands for efficient ternary complex formation.

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. nih.gov The antibody directs the ADC to cancer cells that express a specific antigen on their surface, and upon internalization, the linker is cleaved, releasing the cytotoxic drug and killing the cancer cell. nih.gov The hydrophilic nature of the PEG linker derived from Tert-butyl 3-(2-hydroxyethoxy)propanoate can improve the solubility and reduce aggregation of the ADC. jenkemusa.com The hydroxyl and protected carboxyl functionalities allow for the attachment of the linker to both the antibody and the drug in a controlled manner.

The versatility of this compound suggests its potential use in other areas of bioconjugation, such as the development of targeted imaging agents, functionalized nanoparticles for drug delivery, and the surface modification of biomaterials. Future research will likely focus on incorporating this and similar linkers into more complex and multi-functional therapeutic and diagnostic agents.

Interactive Data Table: Properties of Tert-butyl 3-(2-hydroxyethoxy)propanoate

| Property | Value | Reference |

| CAS Number | 671802-00-9 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C9H18O4 | chemicalbook.comchemicalbook.com |

| Molecular Weight | 190.24 g/mol | chemicalbook.com |

| Appearance | Colorless to Yellow to Brown Liquid | sigmaaldrich.com |

| Boiling Point (Predicted) | 274.0 ± 15.0 °C | chemicalbook.com |

| Density (Predicted) | 1.031 ± 0.06 g/cm³ | chemicalbook.com |

| Storage Temperature | 2-8 °C | chemicalbook.comsigmaaldrich.com |

Interactive Data Table: Synthetic Applications and Research Findings

| Application Area | Research Finding | Compound Utilized (if specified) | Reference |

| PROTAC Synthesis | Used as a building block for the linker to connect a VHL E3 ligase ligand to a target-binding moiety. | Not explicitly stated, but consistent with the structure. | |

| PROTAC Synthesis | Incorporated into linkers of varying lengths and compositions to optimize the degradation of target proteins IGF-1R and Src. | PROTACs with various linkers were synthesized. | nih.gov |

| Antibody-Drug Conjugates | Heterobifunctional PEG linkers improve the water solubility and pharmacokinetic/pharmacodynamic profile of ADCs. | General class of heterobifunctional PEGs. | jenkemusa.comjenkemusa.com |

| General Bioconjugation | The terminal hydroxyl group of heterobifunctional OEGs can be activated to an amine-reactive 4-nitrophenyl carbonate group or converted to a mesylate for further functionalization. | Alkyne-terminated oligo(ethylene glycol)s with a terminal hydroxyl group. | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-(2-hydroxyethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-9(2,3)13-8(11)4-6-12-7-5-10/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWLDITVZGWIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671802-00-9 | |

| Record name | tert-butyl 3-(2-hydroxyethoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 2 Hydroxyethoxy Propanoate and Its Derivatives

Established Synthetic Routes for Tert-butyl 3-(2-hydroxyethoxy)propanoate

The primary methods for synthesizing tert-butyl 3-(2-hydroxyethoxy)propanoate involve direct esterification and ether formation strategies, as well as multi-step approaches for creating analogous compounds with extended poly(ethylene glycol) (PEG) chains.

Esterification and Ether Formation Strategies

A prevalent and direct method for the synthesis of tert-butyl 3-(2-hydroxyethoxy)propanoate is the Michael addition of ethylene (B1197577) glycol to tert-butyl acrylate (B77674). This reaction, typically base-catalyzed, involves the nucleophilic attack of the hydroxyl group from ethylene glycol onto the activated double bond of tert-butyl acrylate.

A common procedure involves the reaction of tert-butyl acrylate with an excess of ethylene glycol in the presence of a catalytic amount of a strong base, such as sodium metal. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at room temperature. The use of an excess of ethylene glycol helps to minimize the formation of the diether byproduct.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield |

| tert-Butyl acrylate | Ethylene glycol | Sodium | THF | ~49% |

This table presents a typical reaction setup for the synthesis of tert-butyl 3-(2-hydroxyethoxy)propanoate via Michael addition.

Multi-Step Synthesis Approaches for Analogous Compounds

The synthesis of derivatives of tert-butyl 3-(2-hydroxyethoxy)propanoate with longer PEG chains typically involves multi-step synthetic sequences. These approaches often start with the parent compound or a related precursor and sequentially add ethylene glycol units.

For instance, to synthesize tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, one could potentially react tert-butyl 3-(2-hydroxyethoxy)propanoate with a protected 2-bromoethanol (B42945) derivative, followed by deprotection. Another approach involves the reaction of tert-butyl 3-hydroxypropanoate with a pre-formed diethylene glycol monotosylate under Williamson ether synthesis conditions.

The synthesis of even longer PEGylated analogs, such as tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate, would follow a similar iterative strategy of adding protected ethylene glycol units. These multi-step syntheses often require careful purification at each stage to isolate the desired product with the specific PEG chain length.

Optimization of Reaction Conditions and Yields in the Synthesis of Tert-butyl 3-(2-hydroxyethoxy)propanoate

The yield of tert-butyl 3-(2-hydroxyethoxy)propanoate from the Michael addition of ethylene glycol to tert-butyl acrylate can be influenced by several factors. Optimization of these parameters is crucial for maximizing the efficiency of the synthesis.

Key parameters that can be optimized include:

Catalyst: While strong bases like sodium metal are effective, other bases such as sodium hydride or potassium tert-butoxide could be explored to potentially improve yields and reduce side reactions. The concentration of the catalyst is also a critical factor.

Temperature: The reaction is typically run at room temperature. However, adjusting the temperature could influence the reaction rate and the formation of byproducts. Lowering the temperature might increase selectivity, while a moderate increase could shorten the reaction time.

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates. While THF is commonly used, other aprotic solvents like dioxane or dimethoxyethane could be investigated.

Reactant Ratio: The molar ratio of ethylene glycol to tert-butyl acrylate is a significant factor. A large excess of ethylene glycol is generally used to favor the formation of the mono-ether product over the di-ether. Fine-tuning this ratio can help to maximize the yield of the desired compound while minimizing waste.

Systematic studies varying these parameters would be necessary to determine the optimal conditions for the highest yield and purity of tert-butyl 3-(2-hydroxyethoxy)propanoate.

Alternative Synthetic Pathways and Novel Catalytic Systems

Beyond the traditional base-catalyzed Michael addition, alternative synthetic methodologies and catalytic systems are being explored to enhance the efficiency, selectivity, and sustainability of the synthesis of tert-butyl 3-(2-hydroxyethoxy)propanoate and its derivatives.

Mitsunobu Reaction Applications in Ether Formation

The Mitsunobu reaction offers a powerful and versatile alternative for the formation of the ether linkage in tert-butyl 3-(2-hydroxyethoxy)propanoate. This reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, in this case, the hydroxyl group of tert-butyl 3-hydroxypropanoate with ethylene glycol.

The general mechanism of the Mitsunobu reaction involves the in-situ activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activated alcohol can then be displaced by the nucleophile.

For the synthesis of tert-butyl 3-(2-hydroxyethoxy)propanoate, tert-butyl 3-hydroxypropanoate would act as the nucleophile, and ethylene glycol would be the alcohol component. The reaction would proceed as follows:

Activation of one of the hydroxyl groups of ethylene glycol with PPh3 and DEAD.

Nucleophilic attack by the hydroxyl group of tert-butyl 3-hydroxypropanoate on the activated ethylene glycol, leading to the formation of the desired ether linkage.

A significant advantage of the Mitsunobu reaction is its generally high yield and stereospecificity (with inversion of configuration at the alcohol center, though not relevant for ethylene glycol). However, a major drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine (B178648) derivative as byproducts, which can complicate purification.

Exploration of Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for tert-butyl 3-(2-hydroxyethoxy)propanoate. These approaches focus on the use of greener solvents, catalysts, and reaction conditions.

Catalysis: The use of solid acid or base catalysts could offer a more sustainable alternative to the homogeneous catalysts currently employed. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the purification process. For instance, ion-exchange resins or zeolites could be explored as catalysts for the Michael addition.

Biocatalysis: Enzymatic catalysis presents a promising green alternative. Lipases, for example, are known to catalyze esterification and transesterification reactions with high selectivity under mild conditions. A potential biocatalytic route could involve the lipase-catalyzed esterification of 3-(2-hydroxyethoxy)propanoic acid with tert-butanol (B103910) or the transesterification of a methyl or ethyl ester of the acid with tert-butanol. This approach would operate under mild temperatures and in aqueous or green solvent systems, significantly reducing the environmental impact.

Alternative Solvents and Reaction Conditions: The replacement of traditional volatile organic solvents (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids could significantly improve the environmental profile of the synthesis. Furthermore, the development of solvent-free reaction conditions is another key area of green chemistry research.

The exploration of continuous flow chemistry for the synthesis of tert-butyl 3-(2-hydroxyethoxy)propanoate could also offer advantages in terms of safety, efficiency, and scalability, contributing to a more sustainable manufacturing process.

Preparation of Derivatized Forms of Tert-butyl 3-(2-hydroxyethoxy)propanoate

The hydroxyl group of tert-butyl 3-(2-hydroxyethoxy)propanoate serves as a convenient handle for the introduction of other functionalities. The following sections describe methodologies to convert this hydroxyl group into an aminooxy or an azido (B1232118) group, thereby producing valuable heterobifunctional linkers.

Synthesis of Hydrophilic Aminooxy Linked Derivatives

The introduction of an aminooxy group is a valuable transformation, as this functionality can readily react with aldehydes and ketones to form stable oxime linkages. A common and effective strategy to achieve this involves a two-step process: a Mitsunobu reaction with a protected form of hydroxylamine, such as N-hydroxyphthalimide, followed by a deprotection step to release the reactive aminooxy group.

The first step involves the activation of the primary alcohol of tert-butyl 3-(2-hydroxyethoxy)propanoate under Mitsunobu conditions, allowing for its substitution by N-hydroxyphthalimide. This reaction typically proceeds with inversion of configuration, although this is irrelevant for an achiral center. The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), in the presence of a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Following the successful formation of the N-phthalimidooxy intermediate, the phthalimide (B116566) protecting group is removed to unveil the desired aminooxy functionality. This is typically achieved by treatment with hydrazine monohydrate in a suitable solvent, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol. The phthalhydrazide (B32825) byproduct is often insoluble and can be removed by filtration, simplifying the purification of the final aminooxy-functionalized product.

A representative reaction scheme is outlined below:

Step 1: Mitsunobu Reaction

Step 2: Deprotection

Table 1: Reagents and Conditions for the Synthesis of Tert-butyl 3-(2-(aminooxy)ethoxy)propanoate

| Step | Reagent | Molar Equivalence | Solvent | Temperature | Reaction Time |

| 1 | Tert-butyl 3-(2-hydroxyethoxy)propanoate | 1.0 | Anhydrous THF | 0 °C to Room Temp | 12-24 hours |

| 1 | N-Hydroxyphthalimide | 1.2-1.5 | Anhydrous THF | 0 °C to Room Temp | 12-24 hours |

| 1 | Triphenylphosphine (PPh₃) | 1.2-1.5 | Anhydrous THF | 0 °C to Room Temp | 12-24 hours |

| 1 | Diisopropyl azodicarboxylate (DIAD) | 1.2-1.5 | Anhydrous THF | 0 °C to Room Temp | 12-24 hours |

| 2 | Tert-butyl 3-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)propanoate | 1.0 | Ethanol | Room Temp | 4-12 hours |

| 2 | Hydrazine monohydrate | 1.1-1.5 | Ethanol | Room Temp | 4-12 hours |

Formation of Azido-Functionalized Analogs

The introduction of an azide (B81097) group provides a versatile chemical handle for various conjugation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The synthesis of azido-functionalized analogs of tert-butyl 3-(2-hydroxyethoxy)propanoate is typically achieved through a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution with an azide source.

A common method for activating the primary alcohol is its conversion to a good leaving group, such as a mesylate or tosylate. This is accomplished by reacting tert-butyl 3-(2-hydroxyethoxy)propanoate with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) in an anhydrous solvent such as dichloromethane (DCM) at reduced temperatures.

The resulting sulfonate ester is then subjected to nucleophilic substitution with a source of azide ions, typically sodium azide (NaN₃). This reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively solvates the sodium cation and enhances the nucleophilicity of the azide anion. The reaction may require heating to proceed at a reasonable rate.

An alternative, more direct approach involves the use of diphenylphosphoryl azide (DPPA) under Mitsunobu-type conditions, which can convert the alcohol to the azide in a single step, although this method is often employed for secondary alcohols to achieve inversion of stereochemistry.

A typical reaction pathway is as follows:

Step 1: Mesylation (Activation)

Step 2: Azide Substitution

Table 2: Reagents and Conditions for the Synthesis of Tert-butyl 3-(2-azidoethoxy)propanoate

| Step | Reagent | Molar Equivalence | Solvent | Temperature | Reaction Time |

| 1 | Tert-butyl 3-(2-hydroxyethoxy)propanoate | 1.0 | Dichloromethane (DCM) | 0 °C to Room Temp | 2-4 hours |

| 1 | Methanesulfonyl chloride | 1.1-1.3 | Dichloromethane (DCM) | 0 °C to Room Temp | 2-4 hours |

| 1 | Triethylamine | 1.5-2.0 | Dichloromethane (DCM) | 0 °C to Room Temp | 2-4 hours |

| 2 | Tert-butyl 3-(2-(methylsulfonyloxy)ethoxy)propanoate | 1.0 | Dimethylformamide (DMF) | Room Temp to 80 °C | 12-24 hours |

| 2 | Sodium azide | 1.5-3.0 | Dimethylformamide (DMF) | Room Temp to 80 °C | 12-24 hours |

Reactivity and Mechanistic Investigations of Tert Butyl 3 2 Hydroxyethoxy Propanoate

Chemical Transformations of the Hydroxyl Group

The primary hydroxyl group is a key site for synthetic modifications, enabling the introduction of various functionalities through derivatization. chemicalbook.com

Derivatization Reactions for Introduction of Diverse Functional Groups

The hydroxyl group of Tert-butyl 3-(2-hydroxyethoxy)propanoate can be readily converted into other functional groups. chemicalbook.com This versatility is crucial for its use as a linker molecule, where the terminal group needs to be adapted for specific conjugation strategies. chemicalbook.com A primary application involves its role as a reactant in synthesizing hydrophilic derivatives for subsequent chemoselective conjugations. chemdad.com For instance, the hydroxyl group can be substituted to introduce functionalities that act as good leaving groups, facilitating further reactions.

| Starting Material | Reagents | Product | Functional Group Transformation |

|---|---|---|---|

| Tert-butyl 3-(2-hydroxyethoxy)propanoate | (Not Specified, common methods include Appel or Finkelstein reactions) | Tert-butyl 3-(2-iodoethoxy)propanoate | -OH to -I |

Reaction with Electrophiles and Nucleophiles

The reactivity of the hydroxyl group is characterized by the nucleophilic nature of its oxygen atom. The lone pairs of electrons on the oxygen can attack a wide range of electrophiles. This includes common reactions such as acylation (reaction with acyl chlorides or anhydrides to form esters) and alkylation (reaction with alkyl halides to form ethers).

Conversely, to make the molecule susceptible to nucleophilic attack at the ethoxy moiety, the hydroxyl group must first be converted into a good leaving group, such as a tosylate, mesylate, or a halide. As seen with the iodo-derivative, the carbon atom adjacent to the iodine becomes highly electrophilic and susceptible to substitution by various nucleophiles.

Cleavage of the tert-Butyl Ester Group under Acidic Conditions

A defining characteristic of Tert-butyl 3-(2-hydroxyethoxy)propanoate is the lability of the tert-butyl ester group under acidic conditions. chemicalbook.comchemdad.com This feature allows it to serve as a protecting group for the carboxylic acid, which can be selectively removed without affecting other parts of the molecule that are stable to acid but sensitive to base.

The cleavage proceeds through a mechanism that leverages the stability of the tertiary carbocation. libretexts.orgvaia.com The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid. This is followed by the cleavage of the alkyl-oxygen bond, which occurs in a unimolecular fashion (AAL1 mechanism) to release the carboxylic acid and a relatively stable tert-butyl carbocation. oup.commasterorganicchemistry.com This carbocation is then typically neutralized by losing a proton to form isobutylene (B52900) gas, driving the reaction to completion. vaia.com

A variety of acidic conditions can be employed for this deprotection, highlighting the versatility of this process in synthetic chemistry.

| Reagent(s) | Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 0 °C to room temperature | AAL1 / E1 | libretexts.org |

| Aqueous Phosphoric Acid | Mild conditions | AAL1 | organic-chemistry.org |

| Hydrogen Bromide (HBr) or Hydrogen Iodide (HI) | Moderate temperatures | SN1 | libretexts.orgmasterorganicchemistry.com |

Mechanistic Studies of Reactions Involving the Propanoate Moiety

Investigation of Steric Effects on Reaction Efficiency

The propanoate moiety is dominated by the presence of the tert-butyl group, a bulky substituent that exerts significant steric hindrance. cymitquimica.comresearchgate.net This steric bulk shields the ester's carbonyl carbon from the backside approach of nucleophiles. libretexts.orgyoutube.com Consequently, reactions that require direct nucleophilic attack at the carbonyl carbon, such as base-catalyzed hydrolysis (saponification via a BAC2 mechanism), are significantly slower or require more forcing conditions compared to less hindered esters like methyl or ethyl esters. researchgate.netlibretexts.org

This steric hindrance is precisely why acid-catalyzed cleavage is so effective for tert-butyl esters. The initial step of protonation occurs at the sterically accessible carbonyl oxygen, bypassing the need for a direct attack at the hindered carbon center. masterorganicchemistry.com The subsequent unimolecular departure of the stable tert-butyl carbocation is electronically favored and not impeded by the steric bulk in the same way a bimolecular attack would be. libretexts.orgresearchgate.net

Computational Chemistry Approaches to Elucidate Reaction Pathways and Selectivity

While specific computational studies focusing exclusively on Tert-butyl 3-(2-hydroxyethoxy)propanoate are not prominent in the literature, computational chemistry provides powerful tools for understanding its reactivity. Theoretical methods, such as Density Functional Theory (DFT), are widely used to model reaction mechanisms, predict transition state geometries, and calculate activation energies.

For this molecule, computational approaches could be applied to:

Model Acid-Catalyzed Deprotection: Calculate the energy profile for the AAL1 mechanism of the tert-butyl ester cleavage, confirming the stability of the tert-butyl carbocation intermediate and mapping the potential energy surface for the subsequent elimination to isobutylene.

Analyze Derivatization Selectivity: Compare the activation barriers for different derivatization reactions at the hydroxyl group (e.g., tosylation vs. silylation) to predict reaction outcomes and optimize conditions for selectivity.

Investigate Steric Hindrance: Quantify the steric hindrance of the tert-butyl group by modeling the approach of a nucleophile to the ester carbonyl and comparing the calculated reaction rates to those of less hindered analogues. Such studies can provide quantitative insight into the steric effects that govern the molecule's reaction efficiency. researchgate.net

Quantum Chemical Calculations for Reaction Path Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the most likely pathways for chemical reactions. By modeling the electronic structure of molecules, these methods can determine the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction.

Detailed research findings from theoretical studies on similar ester compounds suggest that reactions such as hydrolysis (both acid and base-catalyzed) and thermal decomposition are common pathways to investigate. For Tert-butyl 3-(2-hydroxyethoxy)propanoate, quantum chemical calculations could be employed to model the transition states and activation energies for these reactions. For instance, in an acid-catalyzed hydrolysis, the calculation would model the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule.

The calculations would involve optimizing the geometry of the reactant, the proposed transition state, and the final products. The energy difference between the reactants and the transition state provides the activation energy barrier, a critical factor in determining the reaction rate. By comparing the activation energies of different potential pathways, the most favorable reaction mechanism can be predicted.

Table 1: Hypothetical Activation Energies for Predicted Reaction Pathways

| Reaction Pathway | Catalyst | Calculated Activation Energy (kJ/mol) |

| Ester Hydrolysis | Acid (H₃O⁺) | 75 |

| Ester Hydrolysis | Base (OH⁻) | 55 |

| Thermal Decomposition | None | 150 |

Note: The data in this table is illustrative and based on typical values for similar esters, as specific computational studies on Tert-butyl 3-(2-hydroxyethoxy)propanoate are not publicly available.

Molecular Dynamics Simulations for Conformational Stability

The three-dimensional shape, or conformation, of a molecule plays a crucial role in its reactivity and physical properties. Tert-butyl 3-(2-hydroxyethoxy)propanoate has several rotatable bonds, leading to a large number of possible conformations. Molecular dynamics (MD) simulations can be used to explore this conformational landscape and determine the relative stabilities of different conformers.

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent. For Tert-butyl 3-(2-hydroxyethoxy)propanoate, an MD simulation in an aqueous environment would provide insight into how intramolecular and intermolecular hydrogen bonds influence its shape. The simulation would track the trajectory of each atom, allowing for the analysis of dihedral angles and the identification of stable, low-energy conformations.

The results of such simulations can be presented as a population analysis of different conformers, indicating which shapes the molecule is most likely to adopt at a given temperature. This information is valuable for understanding how the molecule might interact with other molecules, such as enzymes or reactants.

Table 2: Illustrative Conformational Analysis from a Simulated Trajectory

| Dihedral Angle Monitored | Dominant Conformer(s) | Population (%) | Average Lifetime (ps) |

| O-C-C-O (ethoxy chain) | gauche | 65 | 150 |

| O-C-C-O (ethoxy chain) | anti | 35 | 120 |

| C-C-O-C (ester linkage) | trans | 90 | 250 |

| C-C-O-C (ester linkage) | cis | 10 | 50 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from molecular dynamics simulations.

Solvent Optimization using COSMO-RS Simulations

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method that predicts the thermodynamic properties of solutions and can be used to screen for optimal solvents for a given application. scm.com

COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict properties like activity coefficients, solubility, and vapor pressure. scm.comresearchgate.net For a reaction involving Tert-butyl 3-(2-hydroxyethoxy)propanoate, COSMO-RS could be used to predict the solubility of the reactant and the relative stabilization of the transition state in a wide range of solvents. By calculating the free energy of solvation for the reactants and the transition state, one can predict which solvents will lower the activation energy barrier and thus accelerate the reaction.

This simulation-based approach allows for a rapid and cost-effective in-silico screening of hundreds of potential solvents, significantly narrowing down the experimental effort required to find the optimal reaction medium.

Table 3: Predicted Relative Solubility and Reaction Rate Enhancement in Various Solvents

| Solvent | Predicted Relative Solubility | Predicted Transition State Stabilization (ΔΔG‡, kJ/mol) |

| Water | High | -5.2 |

| Ethanol (B145695) | High | -3.8 |

| Acetonitrile (B52724) | Moderate | -2.1 |

| Dichloromethane (B109758) | Low | +1.5 |

| Hexane | Very Low | +8.0 |

Note: The data presented is illustrative, based on the expected behavior of a polar molecule like Tert-butyl 3-(2-hydroxyethoxy)propanoate in different solvents, as predicted by COSMO-RS principles.

Application of Tert Butyl 3 2 Hydroxyethoxy Propanoate in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

Tert-butyl 3-(2-hydroxyethoxy)propanoate serves as a versatile building block in organic synthesis due to its distinct functional groups. The molecule incorporates both a primary alcohol and a tert-butyl ester, allowing for sequential and controlled chemical modifications. cymitquimica.com This dual functionality enables its use in the stepwise assembly of more complex molecular structures. cymitquimica.com

The terminal hydroxyl group provides a reactive site for further derivatization or extension of the molecular chain. chemdad.comchemicalbook.com Simultaneously, the tert-butyl group acts as a robust protecting group for the carboxylic acid functionality. chemdad.comchemicalbook.com This protecting group can be selectively removed under acidic conditions, unmasking the carboxylic acid for subsequent reactions, such as amide bond formation. chemdad.comchemicalbook.com This orthogonal reactivity is a key feature that allows chemists to integrate the molecule into multi-step synthetic pathways for creating intricate molecular architectures required for various applications in medicinal chemistry and materials science. cymitquimica.com

Integration into Linker Molecules for Bioconjugation and Drug Delivery Systems

The structural attributes of tert-butyl 3-(2-hydroxyethoxy)propanoate make it an ideal starting material for the synthesis of linker molecules. These linkers are crucial components in bioconjugation, where they connect biologically active molecules, like drugs, to larger biomolecules, such as antibodies or proteins.

Tert-butyl 3-(2-hydroxyethoxy)propanoate is classified as a short-chain polyethylene (B3416737) glycol (PEG) derivative, often referred to as a HO-PEG1-linker. cymitquimica.comchemdad.com The hydroxyethoxy moiety within its structure forms a hydrophilic PEG spacer. chemdad.comchemicalbook.com This PEG component is highly valued in drug delivery and bioconjugation because it can increase the aqueous solubility and improve the pharmacokinetic properties of the final conjugate. chemdad.comchemicalbook.com The hydroxyl group allows for the attachment of other functional groups, while the protected carboxyl end can be deprotected for conjugation to a biomolecule or another part of the linker. chemicalbook.com This makes it a foundational element in the design of custom PEG-based linkers for various biomedical applications. axispharm.com

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine a monoclonal antibody with a potent cytotoxic agent through a chemical linker. nih.govresearchgate.net The linker's role is critical, as it must be stable in circulation but allow for the release of the drug at the target tumor site. nih.gov PEG-based linkers are frequently incorporated into ADC design to enhance solubility and stability. Given that tert-butyl 3-(2-hydroxyethoxy)propanoate is a fundamental building block for creating PEG linkers, it serves as a valuable precursor in the development of linkers intended for use in ADCs. chemdad.comchemicalbook.com By modifying its hydroxyl and protected carboxyl groups, this compound can be elaborated into more complex linker structures suitable for attaching cytotoxic payloads to antibodies. nih.govresearchgate.net

The application of tert-butyl 3-(2-hydroxyethoxy)propanoate in linker synthesis directly facilitates protein modification. ADCs are a primary example of protein modification, where a large protein (the antibody) is chemically altered by the attachment of a drug via a linker. researchgate.netmdpi.com The linkers derived from this compound enable the covalent attachment of small molecules to specific sites on proteins. The hydrophilic nature of the PEG spacer can help to maintain the protein's stability and solubility after modification. chemdad.comchemicalbook.com

Precursor for Hydrophilic Compounds and Pharmaceutical Intermediates

The inherent structure of tert-butyl 3-(2-hydroxyethoxy)propanoate makes it an important precursor for a range of hydrophilic compounds and pharmaceutical intermediates. chemdad.comchemicalbook.com The presence of the ethylene (B1197577) glycol unit imparts water-soluble characteristics to the molecules derived from it. chemicalbook.com Researchers have utilized this compound as a reactant in the synthesis of hydrophilic derivatives for chemoselective conjugation reactions. chemdad.comchemicalbook.com Its role as a versatile intermediate in laboratory research and development processes is well-established, contributing to the synthesis of various active pharmaceutical ingredients and related substances where hydrophilicity is a desired trait. chemicalbook.comchemicalbook.com

| Application Area | Role of Tert-butyl 3-(2-hydroxyethoxy)propanoate | Key Structural Features Utilized |

| Complex Molecule Synthesis | Versatile building block | Orthogonal -OH and protected -COOH groups cymitquimica.com |

| PEG-based Linkers | Foundational PEG unit | Hydroxyethoxy group for hydrophilicity chemdad.comchemicalbook.com |

| Antibody-Drug Conjugates (ADCs) | Precursor for ADC linkers | Bifunctional nature for conjugation nih.gov |

| PROTACs | Precursor for PROTAC linkers | Readily converted to reactive intermediates cymitquimica.commedchemexpress.com |

| Pharmaceutical Intermediates | Starting material for hydrophilic molecules | Ethylene glycol unit for solubility chemdad.comchemicalbook.com |

Application in the Synthesis of Disaccharide Cellobiose (B7769950) Derivatives

Tert-butyl 3-(2-hydroxyethoxy)propanoate serves as a key reactant in the synthesis of hydrophilic aminooxy-functionalized linkers, which are subsequently used to create multivalent derivatives of the disaccharide cellobiose. These derivatives are of interest for their potential applications in glycobiology and drug delivery, where the presentation of carbohydrates on various scaffolds is crucial for studying and modulating biological processes.

The synthesis of these cellobiose derivatives involves a multi-step process that capitalizes on the unique functionalities of tert-butyl 3-(2-hydroxyethoxy)propanoate. The hydroxyl group allows for the introduction of an aminooxy group, which is highly reactive towards the aldehyde or ketone functionality of a reducing sugar like cellobiose, forming a stable oxime linkage. The tert-butyl ester protects the carboxylic acid, which can be deprotected in a later step for further conjugation or modification. The ethoxy moiety in the backbone of the linker enhances the water solubility of the final conjugate, a desirable property for biological applications.

A detailed study by McReynolds et al. outlines the synthesis of a linear aminooxy-containing hydrophilic linker and its subsequent conjugation to cellobiose. rsc.orgnih.gov The synthetic scheme involves the conversion of the hydroxyl group of tert-butyl 3-(2-hydroxyethoxy)propanoate to an aminooxy functionality, followed by the chemoselective ligation to cellobiose.

Synthesis of Aminooxy-Functionalized Cellobiose Derivative

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Tert-butyl 3-(2-hydroxyethoxy)propanoate, N-Hydroxyphthalimide, DIAD, PPh3 | THF, 0 °C to rt, overnight | Tert-butyl 3-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)propanoate | 85 |

| 2 | Tert-butyl 3-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)propanoate | Hydrazine (B178648) monohydrate, EtOH, reflux, 2h | Tert-butyl 3-(2-(aminooxy)ethoxy)propanoate | 92 |

| 3 | Tert-butyl 3-(2-(aminooxy)ethoxy)propanoate, Cellobiose | Ammonium acetate (B1210297) buffer (pH 4.5), Aniline, Microwave (7W, 54°C), 6h | Oxime-linked Cellobiose Derivative | 58-100 |

This table summarizes the key steps in the synthesis of an oxime-linked cellobiose derivative, highlighting the role of tert-butyl 3-(2-hydroxyethoxy)propanoate as a precursor to the hydrophilic linker.

The research findings demonstrate that the use of tert-butyl 3-(2-hydroxyethoxy)propanoate provides an efficient route to hydrophilic linkers that can be readily conjugated to reducing sugars under mild, aqueous conditions. rsc.orgnih.gov The resulting multivalent cellobiose derivatives are valuable tools for investigating carbohydrate-protein interactions and for the development of targeted drug delivery systems.

Contribution to the Development of Sequence-Defined Peptoids

While a direct application of tert-butyl 3-(2-hydroxyethoxy)propanoate in the synthesis of sequence-defined peptoids has not been explicitly documented in the reviewed literature, its structural motifs are highly relevant to the building blocks used in this field. Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptidomimetics that have garnered significant interest due to their enhanced proteolytic stability and structural diversity.

The synthesis of sequence-defined peptoids often relies on the use of building blocks with protected functional groups to control the step-wise assembly of the oligomer. A common strategy involves the use of monomers with a protected carboxylic acid, often as a tert-butyl ester, and a reactive amine. rsc.orgmdpi.com This approach allows for the iterative addition of monomers to a growing peptoid chain, with the tert-butyl group being removed under acidic conditions to reveal the carboxylic acid for the next coupling step.

A versatile strategy for synthesizing sequence-defined peptoids, developed by Tao et al., utilizes amino acid-based building blocks where a carboxylic acid function is protected as a tert-butyl ester. mdpi.com This methodology enables the multigram-scale synthesis of peptoids with diverse side-chain and backbone structures through iterative Ugi reactions. The tert-butyl ester serves as a robust protecting group that can be efficiently cleaved without affecting other functionalities in the molecule.

The hydroxyethoxy group present in tert-butyl 3-(2-hydroxyethoxy)propanoate could potentially serve as a point for introducing further functionality or for modifying the solubility and conformational properties of the resulting peptoids. The incorporation of such hydrophilic linkers into peptoid structures is a known strategy to enhance their aqueous solubility and to create amphiphilic molecules capable of self-assembly.

Key Features of Building Blocks in Sequence-Defined Peptoid Synthesis

| Feature | Description | Relevance of Tert-butyl 3-(2-hydroxyethoxy)propanoate |

| Protected Carboxylic Acid | Typically a tert-butyl ester, to allow for controlled, step-wise chain elongation. | The tert-butyl ester in the target compound aligns with this strategy. |

| Reactive Group for Coupling | An amine or other functional group for attachment to the growing peptoid chain. | The hydroxyl group could be converted to a reactive amine. |

| Functional Side Chain | A group that imparts specific properties to the final peptoid. | The hydroxyethoxy moiety can be considered a hydrophilic "side chain". |

This table illustrates the conceptual overlap between the structural features of tert-butyl 3-(2-hydroxyethoxy)propanoate and the building blocks used in the synthesis of sequence-defined peptoids.

Although direct evidence is lacking, the structural characteristics of tert-butyl 3-(2-hydroxyethoxy)propanoate make it a plausible candidate for use as a functional building block in the development of novel, sequence-defined peptoids with tailored properties.

Application in Polymeric Materials and Photoinitiator Development

The application of tert-butyl 3-(2-hydroxyethoxy)propanoate in the fields of polymeric materials and photoinitiator development is not well-documented in publicly available scientific literature. However, its chemical structure suggests potential, albeit likely niche, roles in these areas.

In the context of polymeric materials, the molecule possesses a hydroxyl group that could act as an initiator for ring-opening polymerization of cyclic esters like caprolactone (B156226) or lactide, leading to the formation of biodegradable polyesters with a specific end-group. Furthermore, the hydroxyl group could be modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing it to be incorporated as a functional comonomer in radical polymerization processes. This would impart hydrophilicity and a protected carboxylic acid side chain to the resulting polymer, which could be deprotected post-polymerization to yield a polyacid.

Regarding photoinitiator development, the compound itself is not a photoinitiator. However, it could be used as a building block to synthesize more complex photoinitiator molecules. For instance, the hydroxyl group could be esterified with a known photoinitiator moiety that also contains a carboxylic acid. The resulting molecule would have the photoinitiating capability linked to a hydrophilic tail with a protected carboxylic acid, which could be useful for creating water-soluble or surface-active photoinitiators.

Despite these theoretical possibilities, a thorough search of the scientific and patent literature did not reveal any specific examples of tert-butyl 3-(2-hydroxyethoxy)propanoate being used in these applications. This suggests that while it may be chemically feasible, other more readily available or cost-effective alternatives are likely preferred in these fields.

Spectroscopic Characterization and Analytical Methodologies for Tert Butyl 3 2 Hydroxyethoxy Propanoate

Advanced NMR Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Tert-butyl 3-(2-hydroxyethoxy)propanoate. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the compound's structure and the assessment of its purity.

In the ¹H NMR spectrum of Tert-butyl 3-(2-hydroxyethoxy)propanoate, the protons of the tert-butyl group are expected to produce a sharp singlet, typically integrating to nine protons. This peak is highly characteristic and is often found in the upfield region of the spectrum due to the shielding effect of the electron-donating alkyl groups. Experimental data from related, more complex structures containing this moiety show this signal at approximately 1.35 ppm. researchgate.net The remaining protons in the propanoate and hydroxyethoxy portions of the molecule would appear as distinct multiplets, such as triplets and quartets, with chemical shifts and coupling patterns dictated by their neighboring protons. The presence of the hydroxyl proton would also be observable, often as a broad singlet whose chemical shift can be concentration-dependent. Purity can be assessed by comparing the integration of the signals to the expected proton count and by the absence of extraneous peaks.

Table 1: Predicted ¹H NMR Spectral Data for Tert-butyl 3-(2-hydroxyethoxy)propanoate | Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | |---|---|---|---| | C(CH₃)₃ | ~1.35 researchgate.net | Singlet | 9H | | -O-CH₂-CH₂-OH | Triplet | 2H | | -O-CH₂-CH₂-OH | Triplet | 2H | | -COO-CH₂-CH₂-O- | Triplet | 2H | | -COO-CH₂-CH₂-O- | Triplet | 2H | | -CH₂-OH | Broad Singlet | 1H |

Note: The chemical shifts for the ethoxy and propanoate protons are estimates based on standard NMR principles, as specific experimental data for the parent compound is not widely published. The value for the tert-butyl group is based on experimental data for a derivative compound. researchgate.net

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For Tert-butyl 3-(2-hydroxyethoxy)propanoate (molecular formula C₉H₁₈O₄), the expected monoisotopic mass is 190.1205 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thus verifying the elemental composition.

Table 2: Predicted Mass Spectrometry Adducts for Tert-butyl 3-(2-hydroxyethoxy)propanoate

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 191.12779 |

| [M+Na]⁺ | 213.10973 |

| [M+K]⁺ | 229.08367 |

| [M+NH₄]⁺ | 208.15433 |

Data sourced from predicted values, as experimental fragmentation data is not widely published.

Chromatographic Methods for Purification and Analysis (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification and analytical assessment of Tert-butyl 3-(2-hydroxyethoxy)propanoate. Given its polarity due to the hydroxyl and ester groups, silica (B1680970) gel column chromatography is a commonly cited method for its purification following synthesis. googleapis.comambeed.com

In documented synthetic procedures, the compound has been successfully purified using silica gel as the stationary phase. googleapis.comambeed.com The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents. A common solvent system reported for the purification of this compound is a mixture of petroleum ether and ethyl acetate (B1210297). googleapis.comambeed.com One specific method details the use of silica gel flash chromatography with an eluent system of ethyl acetate/petroleum ether in a 1:3 volume ratio. ambeed.com The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.

High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative purposes. A reverse-phase HPLC method would likely use a C18 column with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, allowing for high-resolution separation and purity determination.

Table 3: Reported Column Chromatography Conditions for Purification

| Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) | Reference |

|---|---|---|---|

| Silica Gel | Petroleum Ether / Ethyl Acetate | Not specified | googleapis.com |

Emerging Research Directions and Future Perspectives for Tert Butyl 3 2 Hydroxyethoxy Propanoate

Exploration of Novel Derivatizations for Expanded Utility

The presence of a primary hydroxyl group on Tert-butyl 3-(2-hydroxyethoxy)propanoate serves as a key handle for a wide array of chemical modifications, enabling the synthesis of novel derivatives with expanded utility. The reactivity of this functional group allows for its conversion into other functionalities, thereby tailoring the molecule for specific applications.

A significant derivatization involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, or directly into a halide. nih.gov One notable example is the synthesis of Tert-butyl 3-(2-iodoethoxy)propanoate . broadpharm.com In this derivative, the iodine atom serves as an excellent leaving group for nucleophilic substitution reactions, making it a valuable intermediate for attaching the PEGylated propanoate moiety to various nucleophiles, such as thiols or amines on biomolecules. broadpharm.com

Further derivatizations can introduce a diverse range of functional groups, each imparting unique properties and reactivity to the molecule. These can include:

Azides and Alkynes: Introduction of azide (B81097) or alkyne functionalities allows for the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and orthogonal to many biological functional groups, making them ideal for bioconjugation. nih.govrsc.org

Maleimides: Derivatization with a maleimide (B117702) group provides a reactive handle for selective conjugation to thiol groups, commonly found in cysteine residues of proteins. nih.gov

Activated Esters: Conversion of the deprotected carboxylic acid to an N-hydroxysuccinimide (NHS) ester creates a highly reactive group for efficient coupling with primary amines.

These derivatizations transform Tert-butyl 3-(2-hydroxyethoxy)propanoate from a simple building block into a sophisticated linker molecule, capable of participating in a variety of conjugation and polymerization reactions.

| Derivative Functional Group | Potential Reaction Type | Key Advantage |

| Iodide | Nucleophilic Substitution | Excellent leaving group for facile displacement. |

| Azide/Alkyne | Click Chemistry (CuAAC, SPAAC) | High efficiency and biorthogonality. |

| Maleimide | Michael Addition | High selectivity for thiol groups. |

| NHS Ester | Acylation | Efficient reaction with primary amines. |

Integration into Supramolecular Chemistry and Nanotechnology

The amphiphilic nature of polymers derived from Tert-butyl 3-(2-hydroxyethoxy)propanoate, combined with its capacity for specific interactions, opens up avenues for its use in supramolecular chemistry and nanotechnology.

In supramolecular chemistry, the ability of the PEG segment to engage in hydrogen bonding and the potential for the deprotected carboxylate to participate in ionic interactions can be exploited to construct self-assembling systems. For instance, block copolymers incorporating this monomer could self-assemble in aqueous solutions to form micelles or vesicles. The hydrophobic core of these assemblies could be formed by a different polymer block, while the hydrophilic PEGylated shell, derived from Tert-butyl 3-(2-hydroxyethoxy)propanoate, would provide stability and biocompatibility.

In the realm of nanotechnology, this compound is a prime candidate for the surface modification of nanoparticles. purepeg.com Short-chain PEG molecules are known to strongly bind to the surface of magnetic nanoparticles, providing steric stabilization and preventing aggregation. nih.gov By attaching Tert-butyl 3-(2-hydroxyethoxy)propanoate or its derivatives to the surface of nanoparticles, researchers can:

Enhance Biocompatibility: The PEG chain can reduce non-specific protein adsorption and recognition by the immune system, leading to longer circulation times in vivo. purepeg.com

Improve Solubility: The hydrophilic nature of the PEG spacer can improve the dispersibility of hydrophobic nanoparticles in aqueous media. chemicalbook.com

Introduce Functionality: The terminal functional groups of derivatized forms of the compound can be used to attach targeting ligands, such as antibodies or peptides, to the nanoparticle surface for targeted drug delivery. purepeg.com

The use of this compound in nanotechnology could lead to the development of advanced drug delivery systems, diagnostic imaging agents, and novel nanomaterials with tailored surface properties.

Role in Combinatorial Chemistry and High-Throughput Synthesis

The structure of Tert-butyl 3-(2-hydroxyethoxy)propanoate makes it an ideal building block for combinatorial chemistry and high-throughput synthesis, particularly in the construction of libraries of compounds for drug discovery and other screening purposes. Its role as a heterobifunctional linker is central to its utility in these fields. purepeg.com

In combinatorial synthesis, large libraries of molecules are synthesized simultaneously. The orthogonal protecting groups of Tert-butyl 3-(2-hydroxyethoxy)propanoate (the tert-butyl ester and the reactive hydroxyl group) allow for selective reactions at either end of the molecule. This enables the stepwise construction of diverse molecular entities on a solid support or in solution. For example, the hydroxyl group can be attached to a solid support, and the tert-butyl group can be removed to allow for the coupling of a variety of building blocks to the carboxylic acid.

The application of such linkers is crucial in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where a library of linkers with varying lengths and compositions is often screened to find the optimal connection between a target protein binder and an E3 ligase ligand. The defined length of the PEG unit in Tert-butyl 3-(2-hydroxyethoxy)propanoate and its longer-chain analogs allows for precise control over the linker length, which is a critical parameter for PROTAC efficacy.

Furthermore, the amenability of this compound to automated synthesis makes it suitable for high-throughput applications. researchgate.net Its liquid form at room temperature and solubility in common organic solvents facilitate its handling by automated liquid handlers and synthesis platforms. chemicalbook.com The straightforward nature of the reactions involving its functional groups allows for the rapid and parallel synthesis of a large number of derivatives.

Development of Smart Materials Utilizing Tert-butyl 3-(2-hydroxyethoxy)propanoate-derived Polymers

"Smart materials" are materials that respond to external stimuli, such as changes in temperature, pH, or the presence of specific molecules. The incorporation of Tert-butyl 3-(2-hydroxyethoxy)propanoate into polymer architectures offers a pathway to creating such advanced materials.

Polymers derived from this compound can be designed to be responsive to pH. The tert-butyl ester is stable at neutral and basic pH but can be cleaved under acidic conditions to reveal a carboxylic acid. chemicalbook.com This property can be harnessed to create pH-sensitive drug delivery systems. For example, a polymer containing this moiety could be stable in the bloodstream (pH 7.4) but would release its therapeutic payload in the acidic microenvironment of a tumor or within the endosomes of a cell.

Thermo-responsive polymers could also be developed. While the short PEG chain of Tert-butyl 3-(2-hydroxyethoxy)propanoate itself does not confer significant thermo-responsiveness, it can be copolymerized with monomers that do, such as N-isopropylacrylamide (NIPAAm). The inclusion of the hydrophilic PEG segment can modulate the lower critical solution temperature (LCST) of the resulting copolymer.

Moreover, the incorporation of this building block into biodegradable polymers, such as polyesters, could lead to the development of smart materials with tunable degradation rates and mechanical properties. rsc.org The presence of the ether linkages in the PEG segment can influence the hydrophilicity and degradation profile of the polymer. Such materials could find applications in tissue engineering and regenerative medicine, for example, as scaffolds that degrade over time as new tissue is formed. rsc.org

| Stimulus | Responsive Moiety | Potential Application |

| pH | Tert-butyl ester | pH-sensitive drug release in acidic environments. |

| Temperature | Copolymerization with thermo-responsive monomers | Modulating the LCST of hydrogels for controlled release. |

| Enzymes | Incorporation into biodegradable polymer backbones | Tunable degradation for tissue engineering scaffolds. |

Investigating its Potential in Biological and Pharmaceutical Research Beyond Current Applications

While Tert-butyl 3-(2-hydroxyethoxy)propanoate is already recognized for its utility as a linker in bioconjugation, its potential in biological and pharmaceutical research extends far beyond this role. Its biocompatible PEG component and versatile chemical handles make it an attractive building block for a new generation of therapeutics and research tools.

A key area of future research lies in its application in targeted drug delivery systems. As a heterobifunctional linker, it can be used to connect a targeting moiety, such as an antibody, to a potent cytotoxic drug, forming an antibody-drug conjugate (ADC). purepeg.com The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.

The development of novel PROTACs is another promising direction. The ability to synthesize a variety of linkers with different lengths and compositions, starting from Tert-butyl 3-(2-hydroxyethoxy)propanoate and its analogs, is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Beyond these applications, researchers are exploring its use in:

Biocompatible Coatings: The hydrophilic and bio-inert nature of PEG makes polymers derived from this compound suitable for coating medical devices and implants to reduce fouling and improve biocompatibility.

Hydrogels for Tissue Engineering: Incorporation of this monomer into hydrogel networks can enhance their biocompatibility and provide sites for the attachment of bioactive molecules to promote cell growth and tissue regeneration. nih.gov

Pro-drugs: The acid-labile tert-butyl ester can be used to mask a carboxylic acid-containing drug, creating a pro-drug that releases the active agent in a pH-dependent manner.

The continued exploration of the chemical and biological properties of Tert-butyl 3-(2-hydroxyethoxy)propanoate and its derivatives is expected to unlock new opportunities in the development of advanced therapeutics and innovative solutions for biomedical challenges.

常见问题

Q. What are the optimal synthetic routes for tert-butyl 3-(2-hydroxyethoxy)propanoate in academic research?

The compound is typically synthesized via nucleophilic addition or Michael addition. One validated method involves reacting tert-butyl acrylate with triethylene glycol in the presence of NaH as a base in THF. After stirring at 0°C to room temperature, the crude product is purified via silica gel chromatography, yielding ~94% . An alternative route employs tert-butyl prop-2-enoate and 2-[2-(2-hydroxyethoxy)ethoxy]ethanol under similar conditions, followed by sequential reactions with triethylamine and trichloroethyl chloride for derivative synthesis . Method selection depends on precursor availability and desired functionalization.

Q. How can researchers characterize the purity and structure of tert-butyl 3-(2-hydroxyethoxy)propanoate?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR (e.g., tert-butyl 3-(4-bromophenylthio)propanoate shows distinct tert-butyl signals at δ 1.43 ppm and carbonyl resonances at ~170 ppm in C NMR) .

- Chromatography : Silica gel column chromatography (eluting with ethyl acetate/hexane mixtures) effectively removes by-products. Purity can be confirmed via HPLC or TLC (Rf ~0.5 in 30% ethyl acetate/hexane) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na] at m/z calculated for CHONa: 307.1521) .

Q. What safety precautions are necessary when handling tert-butyl 3-(2-hydroxyethoxy)propanoate?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ NIOSH-approved respirators (e.g., P95 for particulates) .

- Ventilation : Work in a fume hood to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve conflicting data in reaction yields during scale-up synthesis?

Yield discrepancies often arise from incomplete mixing or temperature gradients. Strategies include:

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation.

- Optimized Stirring : Ensure vigorous stirring (≥500 rpm) to mitigate viscosity issues with polyether intermediates .

- Purification Refinement : Replace standard column chromatography with preparative HPLC for higher-purity isolation, especially for derivatives like tert-butyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate .

Q. What strategies are effective for introducing functional groups into tert-butyl 3-(2-hydroxyethoxy)propanoate?

- Tosylate Derivatization : React the hydroxyl group with tosyl chloride in dichloromethane (DCM) using triethylamine as a base. This yields a tosyl intermediate (e.g., tert-butyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate), enabling nucleophilic substitutions (e.g., azide or amine introduction) .

- Bromination : Treat with PBr or CBr/triphenylphosphine to convert hydroxyl to bromo groups for cross-coupling reactions (e.g., tert-butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate) .

Q. How can reaction conditions be optimized to minimize by-products in derivative synthesis?

- Solvent Selection : Use anhydrous THF or DCM to prevent hydrolysis of sensitive intermediates.

- Temperature Control : Maintain low temperatures (0–5°C) during exothermic steps (e.g., NaH activation).

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Q. What are the stability profiles of tert-butyl 3-(2-hydroxyethoxy)propanoate under varying storage conditions?

- Thermal Stability : Decomposes above 150°C; store at 2–8°C.

- Hydrolytic Sensitivity : Susceptible to ester hydrolysis in acidic/basic conditions. Stability in neutral buffers (pH 6–8) is confirmed for ≥6 months at –20°C .

- Light Sensitivity : Store in amber vials to prevent UV-induced degradation of the ether linkage.

Q. How can researchers address impurities in tert-butyl 3-(2-hydroxyethoxy)propanoate batches?

Q. What analytical methods are recommended for quantifying trace degradation products?

- GC-MS : For volatile degradation products (e.g., tert-butanol or acrylic acid derivatives).

- Ion Chromatography : To quantify acidic hydrolysis by-products like propanoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。